

Monascorubrin: A Comprehensive Physicochemical Profile

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Compound of Interest

Compound Name: Monascorubrin

Cat. No.: B081130

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Introduction

Monascorubrin is a prominent orange pigment belonging to the azaphilone class of polyketides, naturally produced by various species of the fungus *Monascus*, most notably *Monascus purpureus* and *Monascus pilosus*.^{[1][2][3]} For centuries, it has been utilized as a natural food colorant, particularly in Asia.^[2] Beyond its vibrant color, **monascorubrin** has garnered significant scientific interest due to its diverse biological activities, including anti-inflammatory, antimicrobial, and potential antineoplastic properties.^{[1][4][5]} This technical guide provides an in-depth overview of the core physicochemical characteristics of **monascorubrin**, presenting quantitative data, detailed experimental protocols, and visual representations of its biosynthetic pathway and experimental workflows to support further research and development.

Physicochemical Characteristics

Monascorubrin is a lipophilic molecule with a distinct chemical structure that dictates its physical and chemical properties. It is characterized by a furo[3,2-g]isochromene core. The key physicochemical properties of **monascorubrin** are summarized in the tables below.

Table 1: General and Physical Properties of Monascorubrin

Property	Value	Source(s)
Appearance	Yellow to orange solid powder	[6]
CAS Number	13283-90-4	[1]
Molecular Formula	C ₂₃ H ₂₆ O ₅	[1][2]
Molecular Weight	382.4 g/mol	[1]
Melting Point	134-136 °C	[6]
Density	1.19 g/cm ³	[6]
Boiling Point	648.4 °C at 760 mmHg	[6]
Flash Point	281.5 °C	[6]

Table 2: Spectral and Chromatographic Properties of Monascorubrin

Property	Value	Notes	Source(s)
UV-Vis λ _{max}	~470 nm	In methanol/ethanol; characteristic of orange Monascus pigments. The absorption is pH-sensitive.	[7][8]
FT-IR Peaks (cm ⁻¹)	877.63	Among other characteristic peaks for functional groups.	[3]
HPLC Column	C17, C18	Commonly used for purification and analysis.	[3][9]

Table 3: Stability Profile of Monascorubrin

Condition	Observation	Source(s)
pH	Less stable at low pH; degradation increases with decreasing pH. More stable in neutral to alkaline conditions. Amination reaction to form red pigments is promoted in alkaline environments.	[10] [11] [12]
Temperature	Thermolabile, especially at temperatures above 70°C. Thermal degradation follows first-order kinetics.	[11] [13] [14]
Light	Unstable towards light.	[12] [13]
Reaction with Amines	Readily reacts with primary amino groups (e.g., amino acids, proteins) to form water-soluble red pigments (monascorubramine). This reaction is pH-dependent and is promoted at higher pH.	[3] [10] [15] [16]

Experimental Protocols

The isolation, purification, and characterization of **monascorubrin** involve a series of well-established laboratory techniques. Below are detailed methodologies for key experiments cited in the literature.

Isolation and Extraction of Monascorubrin from *Monascus purpureus*

This protocol is based on methods described for extracting pigments from fungal cultures.[\[3\]](#)[\[9\]](#)[\[17\]](#)

a. Fungal Culture:

- *Monascus purpureus* is cultured on a suitable solid substrate like rice or in a liquid fermentation medium.
- For solid-state fermentation, cooked rice is inoculated with the fungal spores and incubated at 30-37°C for several days until a deep red-orange color develops.

b. Extraction:

- The fermented substrate is dried and ground into a fine powder.
- The pigment is extracted from the powder using a solvent such as ethanol (95% v/v) or methanol.
- The mixture is agitated for a specified period (e.g., several hours) to ensure complete extraction.
- The solid residue is separated from the solvent extract by filtration or centrifugation.

c. Concentration:

- The solvent extract containing the pigment is concentrated under reduced pressure using a rotary vacuum evaporator to yield a crude pigment extract.

Purification of Monascorubrin by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for purifying **monascorubrin** from a crude extract.^[3]

a. Sample Preparation:

- The crude pigment extract is dissolved in a suitable solvent (e.g., methanol) and filtered through a 0.45 µm syringe filter to remove any particulate matter.

b. HPLC System and Conditions:

- Column: A reverse-phase column, such as a C17 or C18 column (e.g., Poroshell 300SB-C17, 2.1 × 75 mm, 5 µm particle size), is used for separation.^[3]

- Mobile Phase: A gradient elution is typically employed using a mixture of two mobile phases:
 - Mobile Phase A: Water/acetonitrile/trifluoroacetic acid (e.g., 95:5:0.1)
 - Mobile Phase B: Water/acetonitrile/trifluoroacetic acid (e.g., 5:95:0.1)
- Flow Rate: A typical flow rate is 1 ml/min.
- Detection: A diode-array detector (DAD) is used to monitor the elution profile at the maximum absorption wavelength of **monascorubrin** (~470 nm) and other relevant wavelengths.
- Injection Volume: 10 µl of the prepared sample is injected.
- Column Temperature: The column is maintained at a constant temperature, for example, 45°C.

c. Fraction Collection:

- Fractions corresponding to the **monascorubrin** peak are collected for further analysis.

Characterization of Monascorubrin

a. UV-Visible Spectroscopy:

- The purified **monascorubrin** is dissolved in methanol or ethanol.
- The absorption spectrum is recorded using a UV-Vis spectrophotometer over a wavelength range of 200-800 nm to determine the maximum absorption wavelength (λ_{max}).

b. Fourier-Transform Infrared (FT-IR) Spectroscopy:

- The sample is prepared as a KBr pellet.
- The FT-IR spectrum is recorded to identify the characteristic functional groups present in the molecule.

c. Liquid Chromatography-Mass Spectrometry (LC-MS):

- The purified sample is analyzed by LC-MS to confirm its molecular weight and obtain information about its fragmentation pattern, which aids in structural elucidation.

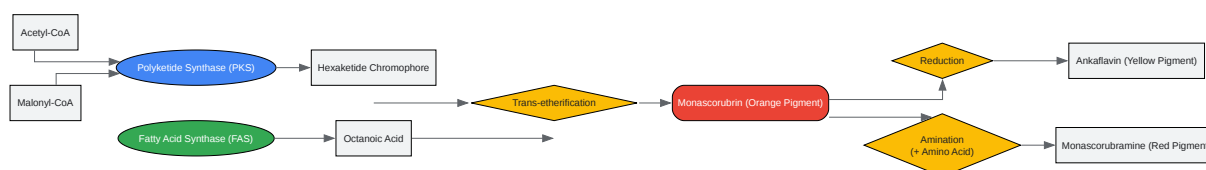
d. Dynamic Light Scattering (DLS) and Zeta Potential:

- For nanoparticle characterization, **monascorubrin** can be analyzed by DLS to determine the particle size distribution and by measuring the zeta potential to assess the surface charge of the particles in a suspension.[3]

Visualizations

Biosynthetic Pathway of Monascorubrin

The biosynthesis of **monascorubrin** is a complex process involving the polyketide pathway. The following diagram illustrates a simplified representation of this pathway.

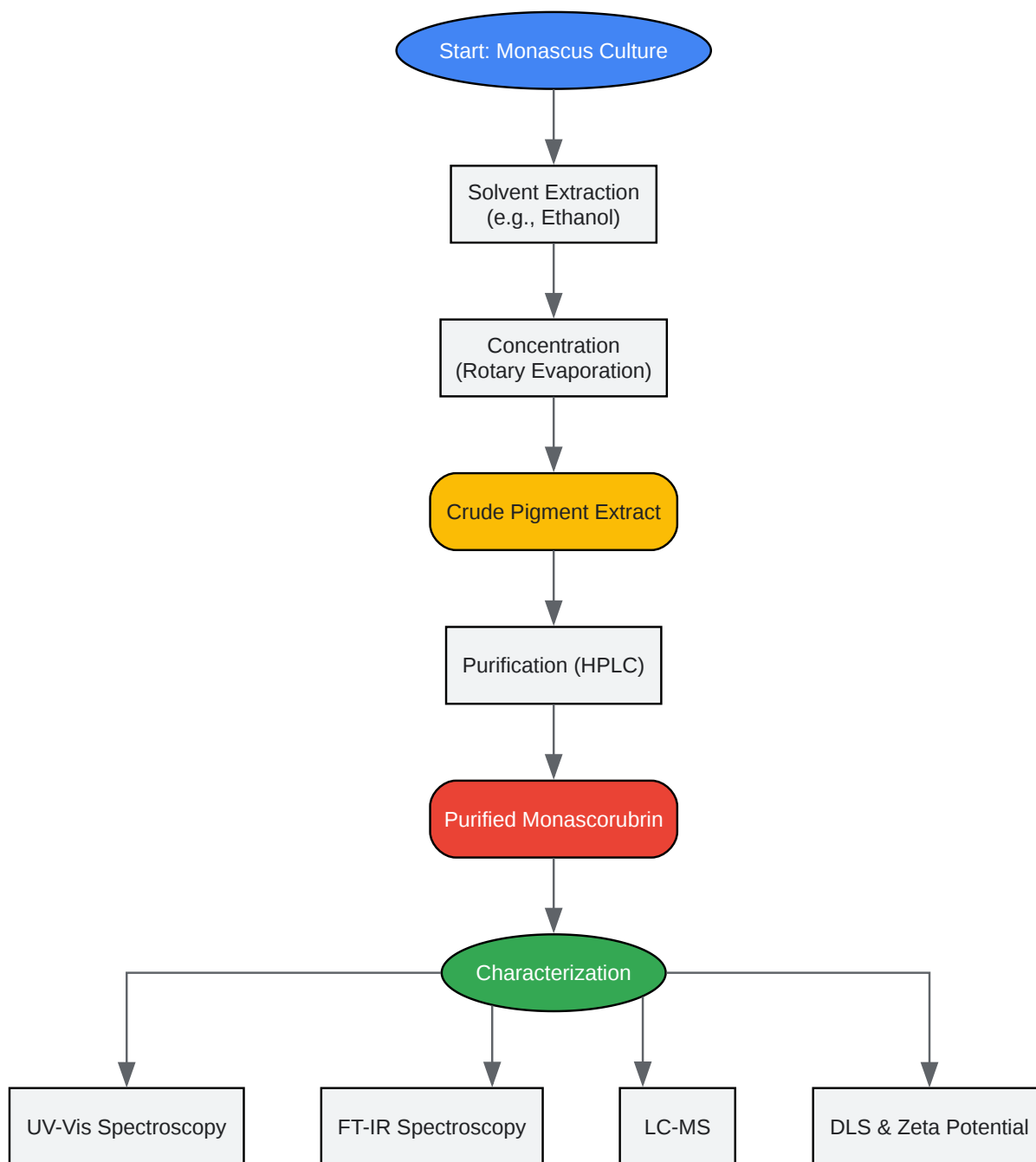


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Caption: Simplified biosynthetic pathway of **monascorubrin** and its conversion to other pigments.

General Experimental Workflow for Monascorubrin Analysis

The following diagram outlines a typical workflow for the extraction, purification, and characterization of **monascorubrin**.

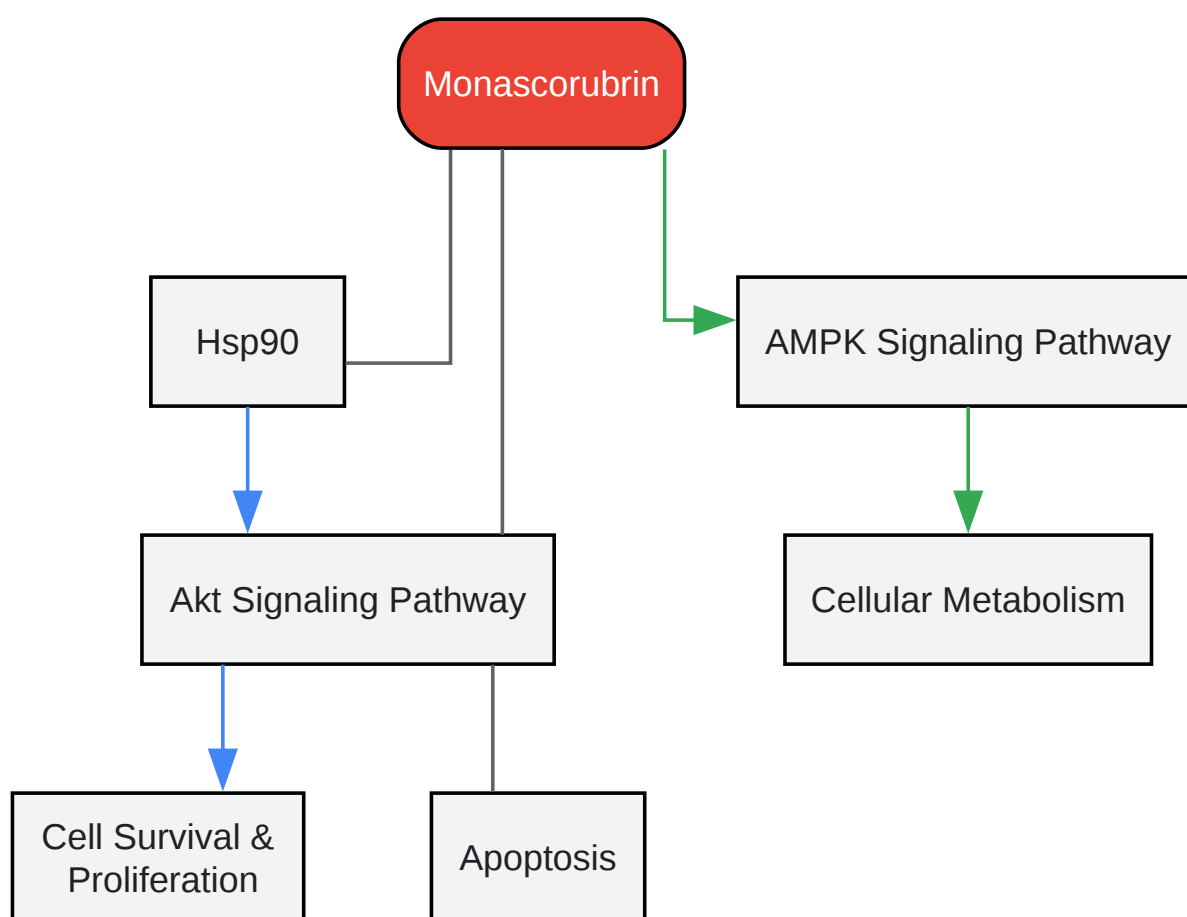


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Caption: A general experimental workflow for the analysis of **monascorubrin**.

Biological Interaction and Signaling Pathway Context

Monascorubrin has been identified as an inhibitor of Hsp90 and has been shown to influence signaling pathways such as Akt and AMPK, which are critical in cell survival, proliferation, and metabolism.



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Caption: **Monascorubrin**'s inhibitory and activatory effects on key signaling molecules.

Conclusion

Monascorubrin presents a fascinating subject for scientific inquiry, with a rich history of use and a promising future in various applications. Its well-defined physicochemical properties, coupled with its biological activities, make it a valuable compound for further investigation in the fields of food science, pharmacology, and biotechnology. This guide provides a foundational

understanding of **monascorubrin**'s characteristics and the methodologies to study it, aiming to facilitate and inspire future research endeavors.

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